N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine
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Overview
Description
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine is a synthetic organic compound with a complex structure, primarily used in advanced chemical and pharmaceutical research. Its unique structure allows for a variety of chemical reactions and biological interactions, making it a compound of interest in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine involves several key steps:
Formation of the Pyrazole Ring: Synthesis begins with the formation of a pyrazole ring, typically using hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds.
Construction of the Morpholine Ring: This involves the nucleophilic substitution reaction between an epoxide and a primary amine, followed by cyclization.
Chiral Resolution: Ensuring the correct (2S,3S) configuration requires specific catalysts or resolution techniques.
Industrial Production Methods
On an industrial scale, the production methods are scaled up with a focus on optimizing yield and purity. This involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: To improve efficiency and consistency.
Crystallization and Recrystallization: For purifying the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, which may involve reagents like hydrogen peroxide or catalytic systems.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst can reduce double bonds or other oxidized functionalities.
Substitution: The presence of nitrogen and oxygen atoms makes it susceptible to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substituting Agents: Halogenating agents for electrophilic substitutions, organolithium reagents for nucleophilic substitutions.
Major Products Formed from These Reactions
Oxidation: Formation of oxidized derivatives, possibly including ketones or aldehydes.
Reduction: Hydrogenated derivatives where double bonds or nitro groups are reduced.
Substitution: Derivatives with altered substituents depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
The compound is studied for its unique reactivity and stability, making it valuable for synthesizing other complex molecules.
Biology
Research explores its interaction with biological molecules, including enzymes and receptors, to understand its potential therapeutic applications.
Medicine
Industry
Used in the development of materials with specific properties, such as advanced polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine primarily interacts with:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Mechanistic Insights
Its effects are mediated through specific molecular interactions, which can be studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: Shares the morpholine backbone but lacks the pyrazole ring.
1-Methylpyrazole: Contains the pyrazole moiety but without the morpholine ring.
4-Methylmorpholine: Similar morpholine structure with different substituents.
Highlighting Uniqueness
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine's combination of the pyrazole and morpholine rings, along with specific chiral centers, provides distinct reactivity and biological activity, setting it apart from other related compounds.
Conclusion
This compound is a versatile and complex compound with broad applications in scientific research. Its unique structure allows it to undergo a variety of chemical reactions, interact with biological targets, and contribute to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-12-7-10-11(14(2)4-5-16-10)9-6-13-15(3)8-9/h6,8,10-12H,4-5,7H2,1-3H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUUFGPKSXSYCA-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(N(CCO1)C)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1[C@@H](N(CCO1)C)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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